molecular formula C18H20Cl3NO2 B1653981 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride CAS No. 2085689-74-1

1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride

Cat. No. B1653981
CAS RN: 2085689-74-1
M. Wt: 388.7
InChI Key: OEVILVUVQGTMQM-UHFFFAOYSA-N
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Description

“1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride” is a chemical compound with the molecular formula C18H20Cl3NO2 . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight is 282.6 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anti-depressant molecules , suggesting that its targets might be related to neurotransmitter systems in the brain.

Biochemical Pathways

Given its potential use in the synthesis of anti-depressant molecules , it may be involved in modulating neurotransmitter pathways, particularly those involving serotonin, norepinephrine, or dopamine.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

The compound is described as a white solid , and it is suggested to be stored in an inert atmosphere at 2-8°C . These factors could influence the compound’s action, efficacy, and stability. Environmental factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity.

properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2.ClH/c1-21(2)10-9-18(22)14-4-6-15(7-5-14)23-12-13-3-8-16(19)17(20)11-13;/h3-8,11H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVILVUVQGTMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride

CAS RN

2085689-74-1
Record name 1-Propanone, 1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2085689-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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